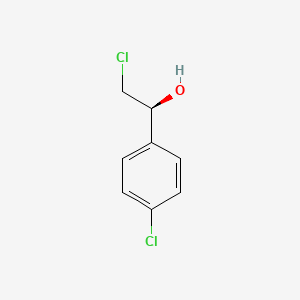

(1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol

Description

Significance of Enantioenriched Halohydrins as Chiral Building Blocks

Enantioenriched halohydrins, which are alcohol compounds containing a halogen atom on an adjacent carbon, are highly valued as chiral building blocks in organic synthesis. Their significance stems from their ability to be readily converted into a variety of other functional groups with retention or inversion of stereochemistry. For instance, they are common precursors to chiral epoxides, which are themselves versatile intermediates for the synthesis of a wide range of enantiomerically pure compounds, including amino alcohols, diols, and other biologically active molecules.

The stereospecific transformations of halohydrins make them powerful tools in the synthetic chemist's arsenal. The presence of both a hydroxyl and a halogen group allows for a diverse range of chemical manipulations, enabling the construction of complex molecular architectures with a high degree of stereocontrol.

Overview of (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol within the Context of Chiral Phenylethanol Derivatives

This compound belongs to the broader class of chiral phenylethanol derivatives. These compounds, characterized by a phenyl ring and a two-carbon alcohol chain with a stereocenter, are important structural motifs in many natural products and synthetic compounds. The specific stereochemistry, in this case, the (1S) configuration, is crucial for its intended applications.

The synthesis of such chiral alcohols is a significant area of research. One of the most effective methods for producing enantiopure secondary alcohols is the asymmetric reduction of the corresponding prochiral ketones. nih.gov Biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ADHs), have emerged as a particularly attractive approach due to their high chemo-, regio-, and stereoselectivity, as well as their environmentally friendly nature. nih.gov

A notable example of the synthesis of the subject compound involves the asymmetric reduction of 2-chloro-1-(4-chlorophenyl)ethanone. Research has demonstrated the use of secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) and its mutants for this transformation. nih.govkaust.edu.sa Specifically, certain mutants of TeSADH can produce (S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol with high enantioselectivity. nih.govkaust.edu.sa

The following table summarizes the results from the asymmetric reduction of 2-chloro-4′-chloroacetophenone using different TeSADH mutants. nih.govkaust.edu.sa

| TeSADH Mutant | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| ΔP84/A85G | (S) | Low | >99 |

This data highlights the potential of biocatalysis to generate the desired (1S) enantiomer of 2-chloro-1-(4-chlorophenyl)ethan-1-ol with excellent optical purity, making it a valuable and accessible building block for further synthetic endeavors. The ability to produce this specific chiral chlorohydrin with such high stereochemical control underscores its importance in the synthesis of enantiomerically pure target molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-chloro-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVSIWSINRIEKZ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CCl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Foundations of 1s 2 Chloro 1 4 Chlorophenyl Ethan 1 Ol

Enantiomeric Relationships and Chiral Purity Concepts

(1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol is a chiral molecule, meaning it is non-superimposable on its mirror image. This mirror image is its enantiomer, designated as (1R)-2-chloro-1-(4-chlorophenyl)ethan-1-ol. Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light (optical activity) and in their interactions with other chiral molecules, which is of profound importance in biological systems.

Chiral Purity and Enantiomeric Excess: In many applications, particularly in the pharmaceutical and agrochemical industries, it is crucial to use a single enantiomer, as the other may be inactive or even have undesirable effects. The chiral purity of a sample is a measure of the amount of one enantiomer present relative to the other. This is often expressed as enantiomeric excess (ee), which is defined as the absolute difference between the mole fractions of the two enantiomers.

A sample with 98% of the (S)-enantiomer and 2% of the (R)-enantiomer would have an enantiomeric excess of 96% ee. The determination of enantiomeric excess is a critical step in asymmetric synthesis and purification processes.

Analytical Techniques for Determining Chiral Purity: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying enantiomers. The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation and the determination of their relative peak areas, which corresponds to their ratio in the mixture.

A notable method for the synthesis of enantiomerically enriched (S)-2-chloro-1-phenylethanol derivatives involves the use of baker's yeast as a biocatalyst for the asymmetric reduction of the corresponding α-chloroketone. This biocatalytic approach has been shown to produce the (S)-enantiomer with high yield and an enantiomeric excess often exceeding 97%.

Diastereoselective Considerations in Synthesis of Related Chlorohydrins

When a molecule contains more than one chiral center, stereoisomers that are not mirror images of each other are called diastereomers. The synthesis of molecules with multiple stereocenters requires careful consideration of diastereoselectivity, which is the preferential formation of one diastereomer over another. The synthesis of chlorohydrins with an additional stereocenter adjacent to the alcohol-bearing carbon is a relevant example.

The diastereoselectivity of such reactions is often governed by steric and electronic factors, which can be rationalized using established models of asymmetric induction.

Felkin-Anh Model: This model is widely used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones. It considers the steric hindrance of the substituents on the adjacent chiral center to predict which face of the carbonyl group is more accessible to the incoming nucleophile. The largest substituent is positioned anti-periplanar to the incoming nucleophile to minimize steric interactions in the transition state.

Cram's Chelation Control Model: In cases where the α-carbon of the ketone or aldehyde contains a chelating group (e.g., a hydroxyl or alkoxy group), and a Lewis acidic reagent is used, the substrate can form a rigid cyclic intermediate with the metal. This chelation locks the conformation of the molecule and directs the nucleophile to attack from the less hindered face of the chelate ring, often leading to a different diastereomer than predicted by the Felkin-Anh model.

For instance, in the reduction of an α-chloro-β-hydroxy ketone, the choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting chlorohydrin diol. A non-chelating reducing agent might favor the syn-diol via a Felkin-Anh transition state, while a chelating reducing agent could lead to the anti-diol through a chelation-controlled pathway.

The stereoselective synthesis of halohydrins can also be achieved through the ring-opening of chiral epoxides with a halide source. This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked. The regioselectivity of the ring-opening (i.e., which carbon of the epoxide is attacked) is influenced by steric and electronic factors of the epoxide substituents.

Asymmetric Synthetic Methodologies for 1s 2 Chloro 1 4 Chlorophenyl Ethan 1 Ol and Analogues

Catalytic Asymmetric Halohydroxylation and Epoxide Ring Opening

Transition Metal-Catalyzed Enantioselective Approaches

Transition metal catalysis offers a powerful toolkit for the asymmetric synthesis of chiral molecules. While direct catalytic asymmetric halohydroxylation of styrenes to produce chiral halohydrins remains a challenging transformation, related processes such as asymmetric azidohydroxylation provide mechanistic insights and demonstrate the potential of this approach. For instance, a chemo-enzymatic cascade involving a styrene monooxygenase for asymmetric epoxidation followed by a chemical or enzymatic azidolysis has been developed for the synthesis of chiral azido alcohols from styrene derivatives rsc.org. This highlights a strategy where a transition metal catalyst could potentially be employed for the initial enantioselective oxidation step.

Another relevant transition metal-catalyzed approach is the asymmetric hydrogenation of prochiral ketones. While not a direct halohydroxylation, the asymmetric reduction of α-chloroketones using transition metal catalysts represents a viable route to chiral chlorohydrins. These reactions often employ chiral ligands to induce enantioselectivity.

Organocatalytic Strategies for Asymmetric Desymmetrization

Organocatalysis has emerged as a complementary and often advantageous alternative to metal-based catalysis. A prominent organocatalytic strategy for the synthesis of chiral chlorohydrins is the asymmetric desymmetrization of meso-epoxides. This approach involves the enantioselective ring-opening of a prochiral epoxide with a chloride source, catalyzed by a small chiral organic molecule.

A well-established method utilizes chiral phosphine oxides, such as BINAPO, as organocatalysts in the presence of silicon tetrachloride (SiCl4) as the chloride source. This system has been shown to effectively desymmetrize various acyclic and cyclic meso-epoxides, affording enantioenriched chlorohydrins in high yields and with good enantioselectivities researchgate.netd-nb.info. The proposed mechanism involves the activation of SiCl4 by the chiral phosphine oxide, forming a chiral Lewis acidic species that facilitates the enantioselective attack of a chloride ion on the epoxide.

Similarly, chiral pyridine N-oxides have been employed as catalysts for the enantioselective desymmetrization of meso-epoxides with SiCl4 d-nb.info. The steric and electronic properties of the chiral N-oxide are crucial for achieving high levels of enantiocontrol in the ring-opening reaction. These organocatalytic methods offer the advantages of being metal-free, often proceeding under mild reaction conditions, and utilizing readily available starting materials.

Biocatalytic Routes to Chiral Chlorohydrins

Biocatalysis has gained significant traction in the synthesis of chiral compounds due to the high selectivity and mild operating conditions of enzymes. Several biocatalytic strategies have been successfully applied to the production of (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol and its analogues.

Enzyme-Mediated Reductions of Prochiral Precursors (e.g., α-chloroketones)

The asymmetric reduction of prochiral α-chloroketones is a direct and efficient route to enantiomerically pure chlorohydrins. This transformation is commonly catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which exhibit high stereoselectivity. These enzymes utilize nicotinamide (B372718) cofactors (NADH or NADPH) as the hydride source.

A wide range of KREDs and ADHs have been screened and engineered for the reduction of various α-chloroketones. For example, alcohol dehydrogenases from Lactobacillus kefir and other microorganisms have been shown to reduce substituted α-chloroacetophenones to the corresponding (S)-chlorohydrins with excellent enantiomeric excess (>99% ee) nih.govresearchgate.net. The stereochemical outcome of the reduction (i.e., formation of the (R)- or (S)-enantiomer) can often be controlled by selecting an enzyme with the appropriate stereopreference (Prelog or anti-Prelog).

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Lactobacillus kefir (mutant) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S) | >99.5% | nih.gov |

| Chryseobacterium sp. CA49 | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S) | 99% | rsc.org |

| Gluconobacter oxydans | o-chloroacetophenone | (S) | >99% | rsc.org |

Dynamic Kinetic Resolution and Kinetic Resolution Processes

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of chiral chlorohydrins, lipase-catalyzed kinetic resolution of racemic chlorohydrin acetates has proven to be highly effective. Lipases, such as those from Candida antarctica (e.g., Novozym 435), can selectively hydrolyze one enantiomer of the racemic acetate, leaving the other enantiomer unreacted and thus enantiomerically enriched. This method has been successfully applied to the synthesis of (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol, a key intermediate for the antifungal drug luliconazole, achieving high enantiomeric excess (>99% ee).

To overcome the 50% theoretical yield limit of conventional kinetic resolution, dynamic kinetic resolution (DKR) has been developed. DKR combines the enantioselective enzymatic reaction with in situ racemization of the slower-reacting enantiomer. In the case of chlorohydrins, a lipase is used for the selective acylation or deacylation, while a ruthenium catalyst is employed for the racemization of the unreacted chlorohydrin. This chemoenzymatic approach allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

| Enzyme | Racemization Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B | Ruthenium Complex | Racemic 1-phenylethanol | (R)-1-phenylethyl acetate | 96% | 98% | mdpi.com |

| Pseudomonas sp. Lipase | Ruthenium Complex | Racemic β-hydroxyalkylferrocenes | Chiral acetates | High | High | |

| Candida antarctica Lipase B | Shvo's Catalyst | Racemic 2-(quinolin-8-yl)benzylalcohols | (R)-esters | Excellent | Excellent | nih.gov |

Chemoenzymatic Cascade Transformations

Chemoenzymatic cascade reactions integrate chemical and enzymatic steps in a single pot, offering increased efficiency and reduced waste. A notable example in the synthesis of chiral chlorohydrins is the bienzymatic cascade involving an ene-reductase (ERED) and an alcohol dehydrogenase (ADH). This cascade has been successfully applied to the synthesis of enantiopure aromatic chlorohydrins from the corresponding α-chloroenones acs.org.

In this cascade, the ERED first catalyzes the stereoselective reduction of the carbon-carbon double bond of the α-chloroenone. The resulting saturated α-chloroketone is then reduced in situ by the ADH to the desired chiral chlorohydrin. This one-pot, two-step enzymatic process allows for the formation of two stereocenters with high diastereoselectivity and enantioselectivity. Such cascade reactions represent a sophisticated and sustainable approach to the synthesis of complex chiral molecules.

Mechanistic Insights into Stereoselective Transformations Involving 1s 2 Chloro 1 4 Chlorophenyl Ethan 1 Ol

Elucidation of Reaction Mechanisms in Asymmetric Catalysis

Asymmetric catalysis provides a powerful tool for the synthesis of chiral molecules from prochiral precursors. The enantioselective reduction of the corresponding ketone, 2-chloro-1-(4-chlorophenyl)ethanone, is a common strategy to produce (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol. The stereochemical outcome is dictated by the interaction between the substrate and a chiral catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst.

One of the most well-established mechanisms is the Noyori-type asymmetric transfer hydrogenation. researchgate.net These reactions often employ ruthenium (II) complexes with chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). The accepted mechanism involves a concerted, six-membered pericyclic transition state. In this model, the metal-hydride and the N-H proton of the ligand are transferred to the ketone's carbonyl group. The stereoselectivity arises from the specific coordination of the ketone to the metal center, where steric interactions between the substituents on the ketone and the bulky groups on the chiral ligand force the substrate to adopt a favored orientation. researchgate.netmdpi.com This orientation ensures the hydride is delivered to one specific face (Re or Si) of the carbonyl, leading to the preferential formation of one enantiomer.

Another widely used class of catalysts for asymmetric ketone reduction is the Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines. nih.govwikipedia.org The mechanism involves the coordination of borane (B79455) (BH3) to the nitrogen atom of the oxazaborolidine ring, which then coordinates with the carbonyl oxygen of the ketone substrate. wikipedia.org This ternary complex arranges itself into a rigid, chair-like six-membered transition state. nih.gov Stereochemical control is achieved because the larger substituent of the ketone preferentially occupies the equatorial position to minimize steric hindrance with the catalyst's chiral framework, directing the hydride attack from the borane to a specific face of the carbonyl. nih.govuwindsor.ca

The table below summarizes findings from a study on the asymmetric reduction of various ketones using a chiral lactam alcohol-derived oxazaborolidine catalyst, illustrating the high enantioselectivities achievable. nih.gov

| Ketone Substrate | Product | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|

| Acetophenone (B1666503) | 1-Phenylethanol | 96 | R |

| Propiophenone | 1-Phenylpropan-1-ol | 98 | R |

| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 91 | S |

| α-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 85 | R |

Understanding Biocatalytic Stereoselectivity and Enzyme Active Site Interactions

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. google.com The use of whole cells or isolated enzymes, such as alcohol dehydrogenases (ADHs), can produce chiral alcohols with exceptional enantiomeric purity under mild reaction conditions. google.comacs.org The stereoselectivity of these biocatalytic reductions stems from the unique three-dimensional structure of the enzyme's active site. wikipedia.orgsaylor.org

The active site is a specific pocket or cleft within the enzyme where the substrate binds and the chemical reaction occurs. wikipedia.orgwikibooks.orgkhanacademy.org This site is lined with a specific arrangement of amino acid residues that create a chiral environment. wikibooks.org For the reduction of 2-chloro-1-(4-chlorophenyl)ethanone, the ketone enters the active site and is held in a precise orientation by a network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. wikipedia.orgwikibooks.org

The catalytic mechanism typically involves a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which acts as the hydride source. google.com The enzyme's active site positions the prochiral ketone in such a way that the C=O bond is perfectly aligned with the cofactor's hydride. Due to the steric constraints imposed by the chiral pocket, the hydride can only attack one of the two faces of the carbonyl group, a principle often described by Prelog's rule. nih.gov This directed attack ensures the formation of a single enantiomer of the alcohol.

For example, baker's yeast (Saccharomyces cerevisiae) is a commonly used whole-cell biocatalyst for the asymmetric reduction of ketones. google.com It contains a variety of oxidoreductases that can catalyze the reduction, often with high stereoselectivity. The process benefits from the cell's endogenous systems for cofactor regeneration, making it cost-effective. google.com Similarly, specific ADHs can be selected to favor the formation of the desired (S)-enantiomer. Bienzymatic cascades have also been developed, where one enzyme reduces the ketone and another system regenerates the consumed cofactor, leading to an efficient and sustainable process. acs.org

The following table presents results from the biocatalytic reduction of various prochiral ketones using whole cells of Acetobacter pasteurianus, demonstrating the high yields and enantioselectivities that can be achieved. nih.govresearchgate.net

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|---|

| 2-Octanone | (R)-2-Octanol | 95.0 | >99.9 | R |

| 4'-Chloroacetophenone | 1-(4'-Chlorophenyl)ethanol | 98.1 | >99.9 | R |

| 3-Chloropropiophenone | (S)-3-Chloro-1-phenylpropanol | 94.9 | 99.7 | S |

| Ethyl 4-chloroacetoacetate | Ethyl 4-chloro-3-hydroxybutanoate | 98.5 | >99.9 | R |

Transition State Analysis and Stereochemical Control

The ability to predict and control the stereochemical outcome of a reaction is a central goal in organic synthesis. rijournals.comresearchgate.net Transition state analysis provides the theoretical framework for understanding how a chiral catalyst or enzyme directs the formation of one stereoisomer over another. The stereoselectivity of a reaction is determined by the difference in the free energies of the diastereomeric transition states leading to the possible enantiomers. The product distribution reflects the relative stability of these transition states; the lower the energy of a transition state, the faster the reaction pathway and the more abundant the corresponding product.

In asymmetric catalysis, models of the transition state are used to rationalize the observed stereoselectivity. For transfer hydrogenation with Ru(II)/TsDPEN catalysts, the chair-like transition state model is well-established. researchgate.net Analysis of this model shows that the aryl group of an aryl alkyl ketone (like 2-chloro-1-(4-chlorophenyl)ethanone) preferentially interacts with the phenyl groups of the DPEN ligand through CH-π interactions. This favorable interaction locks the substrate into a specific conformation, exposing one face of the carbonyl to hydride attack. researchgate.net

Similarly, for CBS reductions, the chair-like transition state model explains the high levels of enantioselectivity. nih.govuwindsor.ca The model predicts that the larger substituent on the ketone will avoid steric clashes by occupying an equatorial-like position. This forces the smaller substituent into an axial-like position, leaving one face of the carbonyl sterically unhindered for hydride transfer from the coordinated borane. nih.govwikipedia.org By analyzing these models, chemists can rationally select the appropriate enantiomer of the catalyst to synthesize the desired (R) or (S) alcohol. uwindsor.ca

The control of stereochemistry is thus a function of the subtle, non-covalent interactions within the transition state assembly. rijournals.com By designing catalysts that maximize these interactions for one reaction pathway while destabilizing others, chemists can achieve near-perfect stereochemical control, a fundamental requirement for the synthesis of complex, biologically active molecules. researchgate.net

1s 2 Chloro 1 4 Chlorophenyl Ethan 1 Ol As a Versatile Chiral Intermediate

Synthesis of Enantiopure Epoxides from Chiral Chlorohydrins

Chiral chlorohydrins are immediate precursors to enantiopure epoxides, which are themselves highly versatile intermediates in organic synthesis. nih.gov The conversion of (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol to its corresponding epoxide is a classic example of an intramolecular Williamson ether synthesis.

The process involves treating the chlorohydrin with a base, such as sodium hydroxide (B78521) or potassium hydroxide. The base deprotonates the hydroxyl group to form an alkoxide. youtube.com This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon atom that bears the chlorine atom in an SN2 reaction. youtube.com This reaction proceeds with an inversion of stereochemistry at the carbon bearing the leaving group, but since the nucleophile and leaving group are on adjacent carbons within the same molecule, the result is the formation of a three-membered ring with a defined stereochemistry. The resulting product is (S)-2-(4-chlorophenyl)oxirane, a valuable chiral epoxide.

Table 1: Synthesis of (S)-2-(4-chlorophenyl)oxirane This table is interactive. Click on the headers to sort.

| Reactant | Reagent | Product | Reaction Type |

|---|

Derivatization to Chiral Amino Alcohols and Nitrogen-Containing Heterocycles

Chiral 1,2-amino alcohols are significant structural motifs found in numerous natural products and pharmaceutical agents. nih.govnih.gov this compound serves as a convenient precursor for the synthesis of chiral amino alcohols and, subsequently, nitrogen-containing heterocycles.

The derivatization to a chiral amino alcohol can be achieved via two primary routes:

Direct Amination: The chlorine atom can be displaced by an amine nucleophile, such as ammonia (B1221849) or a primary amine, in a direct substitution reaction.

Epoxide Ring-Opening: A more common and often more controlled method involves first converting the chlorohydrin to the corresponding epoxide, (S)-2-(4-chlorophenyl)oxirane, as described previously. This epoxide is then subjected to a ring-opening reaction with a nitrogen nucleophile. This reaction is highly regioselective, with the nucleophile typically attacking the less sterically hindered carbon, yielding the desired chiral amino alcohol. For instance, reaction with p-chlorobenzylamine on a similar epoxide yields the corresponding amino alcohol. researchgate.net

Once synthesized, these chiral amino alcohols are valuable intermediates for constructing nitrogen-containing heterocycles, which are foundational structures in a vast number of bioactive compounds, including drugs and agrochemicals. frontiersin.orgmdpi.comnih.gov These heterocycles can range from simple five- or six-membered rings to more complex fused systems. organic-chemistry.org The amino alcohol provides the necessary carbon backbone and stereocenter for the synthesis of chiral heterocycles like oxazolidinones or piperidines. tcichemicals.com

Application in the Construction of Complex Pharmaceutical and Agrochemical Scaffolds

The utility of chiral chlorohydrins like this compound is prominently demonstrated by their application in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. ontosight.aicymitquimica.com The precise three-dimensional arrangement of atoms is often critical for biological activity, making enantiomerically pure intermediates essential. nih.gov

While direct synthesis examples for this compound are specific, the importance of this structural class is highlighted by closely related analogues:

(S)-2-chloro-1-(2,4-dichlorophenyl)ethanol: This compound is a key intermediate in the synthesis of Luliconazole, an imidazole-based antifungal agent used to treat dermatophyte infections. researchgate.netgoogle.com The synthesis relies on the asymmetric reduction of the corresponding ketone to establish the crucial stereocenter. researchgate.netgoogle.com

(S)-2-chloro-1-(3-chlorophenyl)ethanol: This intermediate was required for the synthesis of a leading candidate compound in an anticancer program targeting the IGF-1 receptor. mdpi.com The synthesis was achieved via a highly enantioselective enzymatic reduction of the precursor ketone. mdpi.com

These examples underscore the role of chiral chlorohydrins as high-value intermediates in constructing complex, biologically active molecules where specific stereoisomers are required.

Table 2: Application of Related Chiral Chlorohydrins in Bioactive Molecules This table is interactive. Click on the headers to sort.

| Chiral Intermediate | Resulting Bioactive Compound | Therapeutic Class |

|---|---|---|

| (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Luliconazole | Antifungal |

Utility in Fine Chemical Synthesis

In the broader context of fine chemical synthesis, this compound is a prime example of a versatile chiral building block. pharmacompass.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and chiral intermediates are a significant segment of this market.

The utility of this compound stems from several key features:

Source of Chirality: It provides a pre-defined stereocenter, which can be transferred to a target molecule, avoiding the need for challenging chiral separations or asymmetric synthesis steps later in the sequence. mdpi.com

Bifunctionality: The presence of two distinct reactive sites—the hydroxyl group and the carbon-chlorine bond—allows for a wide range of selective chemical transformations. The hydroxyl group can be protected, oxidized, or used as a nucleophile, while the chlorine is a good leaving group for substitution reactions.

Access to Other Chiral Intermediates: As discussed, it is a ready precursor to other valuable chiral building blocks, such as enantiopure epoxides, amino alcohols, and vicinal diols. nih.gov

The demand for enantiomerically pure compounds, particularly in the life sciences industries, ensures that versatile chiral intermediates like this compound remain crucial components in the toolbox of synthetic organic chemists.

Advanced Analytical Techniques for Enantiomeric Purity Assessment of 1s 2 Chloro 1 4 Chlorophenyl Ethan 1 Ol

Chiral Chromatography: HPLC and GC Methodologies

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. gcms.cz This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used methods for this purpose. phenomenex.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and dominant technique for enantioselective analysis. phenomenex.com The separation is achieved by passing the analyte through a column packed with a CSP. Polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose, are among the most successful and broadly applicable for resolving a wide range of chiral compounds. nih.gov These phases, often coated or immobilized on a silica (B1680970) gel support, provide a complex chiral environment through a combination of hydrogen bonding, π-π interactions, and steric hindrance, which allows for effective discrimination between enantiomers. nih.gov Another important class of CSPs are those based on cyclodextrins, which are cyclic oligosaccharides that can include analytes in their chiral cavity. nih.gov

The choice of mobile phase is crucial for optimizing separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. sci-hub.se In reversed-phase mode, aqueous buffers with organic modifiers such as acetonitrile (B52724) or methanol (B129727) are used. nih.gov For the analysis of compounds structurally similar to (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol, polysaccharide-based columns often provide excellent resolution.

| Chiral Stationary Phase (CSP) | Column Type Example | Mobile Phase Composition | Detection | Analyte Type |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | n-Hexane / Isopropanol (90:10, v/v) | UV (220 nm) | Chiral Alcohols |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v) | UV (230 nm) | Aromatic Alcohols |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC | Acetonitrile / Water (60:40, v/v) | UV (254 nm) | Halogenated Compounds |

| Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) | Chiralpak IG-3 | Methanol / 0.1% Formic Acid (95:5, v/v) | UV-MS | Polar Chiral Compounds |

Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. chromatographyonline.com The technique utilizes capillary columns coated with a CSP, most commonly derivatized cyclodextrins. gcms.cz These cyclodextrin (B1172386) derivatives are dissolved in a polysiloxane stationary phase. gcms.cz The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin cavity. The stability of these complexes differs for each enantiomer, resulting in different elution times. chromatographyonline.com The specific derivative on the cyclodextrin (e.g., permethylated, trifluoroacetylated) significantly influences the selectivity for different classes of compounds. chromatographyonline.com

| Chiral Stationary Phase (CSP) | Column Type Example | Typical Carrier Gas | Temperature Program | Detection |

|---|---|---|---|---|

| Permethylated β-cyclodextrin | Rt-βDEXsm | Helium or Hydrogen | Isothermal or Gradient (e.g., 70°C to 180°C at 2°C/min) | Flame Ionization Detector (FID) |

| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Beta-Dex 120 | Hydrogen | Gradient (e.g., 50°C to 200°C at 5°C/min) | FID or Mass Spectrometry (MS) |

| Diacetyl-tert-butyl-silyl β-cyclodextrin | Chiraldex B-DA | Helium | Isothermal (e.g., 110°C) | FID |

Spectroscopic Methods for Enantiomeric Excess Assessment

Spectroscopic techniques offer alternative and often faster methods for determining enantiomeric excess without requiring physical separation of the enantiomers.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers produce CD spectra that are mirror images of each other (a "Cotton effect"), with equal magnitude but opposite signs. The intensity of the CD signal at a specific wavelength is directly proportional to the concentration and enantiomeric excess of the sample. By comparing the CD signal of an unknown sample to that of an enantiomerically pure standard, the enantiomeric purity can be rapidly determined.

Exciton-Coupled Circular Dichroism (ECCD) is a powerful extension of CD used to determine the absolute configuration of molecules containing two or more chromophores. The method relies on through-space electronic interactions (exciton coupling) between the chromophores. The sign of the resulting bisignate CD signal is dictated by the handedness of the spatial arrangement of the chromophores, allowing for unambiguous assignment of the absolute stereochemistry. For a molecule like this compound, derivatization with a suitable chromophore would be necessary to apply the ECCD method.

A novel approach for determining enantiomeric excess involves the use of UV-visible-shortwave near-infrared (UV-Vis-SWNIR) diffuse reflectance spectroscopy combined with chemometric analysis. This technique is rapid, non-destructive, and requires minimal sample preparation. The method is based on detecting subtle differences in the diffuse reflectance spectra of powdered enantiomeric mixtures.

The analytical process involves several key steps:

Spectral Acquisition: Diffuse reflectance spectra of samples with varying known enantiomeric excesses are recorded.

Data Preprocessing: The spectral data is pre-treated using techniques like smoothing or derivatives to enhance relevant information and reduce noise.

Chemometric Modeling:

Principal Component Analysis (PCA): This unsupervised pattern recognition technique is used to visualize the data and confirm that samples with different chirality can be discriminated.

Regression Modeling: A quantitative model is built to correlate the spectral data with the enantiomeric excess values. Common models include Partial Least Squares Regression (PLSR), a linear model, and Support Vector Machine Regression (SVR), a non-linear model.

Studies have shown that this approach can yield highly accurate predictive models, with determination coefficients (R²) for prediction sets often exceeding 0.99.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but in a standard achiral solvent, enantiomers are indistinguishable as they produce identical spectra. To overcome this, chiral auxiliary reagents are used to create a diastereomeric environment, which leads to separate, distinguishable signals for each enantiomer.

Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure reagent that reacts covalently with the analyte to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will differ, showing distinct chemical shifts for corresponding protons or other nuclei. By integrating the signals of the newly formed diastereomers, the original enantiomeric ratio can be determined. For an alcohol like this compound, a common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride, which forms diastereomeric esters.

Chiral Shift Reagents (CSRs): Also known as chiral solvating agents, CSRs are chiral molecules that form weak, non-covalent diastereomeric complexes with the analyte. libretexts.org This interaction is an equilibrium process that occurs rapidly on the NMR timescale. The differential association leads to small but measurable differences in the chemical shifts (Δδ) of the enantiomers' signals. Lanthanide-based complexes are often used as CSRs; their paramagnetic nature can induce large shifts, although sometimes at the cost of signal broadening. libretexts.orgtcichemicals.com The magnitude of the separation between the enantiomeric signals allows for the quantification of the enantiomeric excess. libretexts.org

| Reagent Type | Reagent Name | Abbreviation | Analyte Functional Group | Interaction |

|---|---|---|---|---|

| Chiral Derivatizing Agent | α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA / Mosher's Acid | Alcohols, Amines | Covalent (Ester/Amide formation) |

| Chiral Derivatizing Agent | 1-(1-Naphthyl)ethyl isocyanate | NEIC | Alcohols, Amines | Covalent (Carbamate/Urea formation) |

| Chiral Shift Reagent | Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) | Eu(hfc)₃ | Lewis basic sites (e.g., -OH) | Non-covalent (Lewis acid-base complex) |

| Chiral Shift Reagent | (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (B84403) | (R)-BNP | Amines, Alcohols | Non-covalent (Ion-pairing, H-bonding) |

Enantioselective Indicator-Displacement Assays (eIDAs)

Enantioselective indicator-displacement assays (eIDAs) are an innovative sensing technique that can determine enantiomeric excess through a colorimetric or fluorescent signal change. rsc.orgnih.gov The assay is based on a competitive binding equilibrium involving three components: a chiral host (receptor), an indicator molecule (e.g., a dye), and the chiral analyte (guest). researchgate.net

The principle of operation is as follows:

Complex Formation: The chiral host and the indicator molecule are chosen so that they form a host-indicator complex, which has a distinct spectroscopic signature (e.g., color or fluorescence). nih.gov

Analyte Introduction: When the chiral analyte is introduced, it competes with the indicator for the binding site on the chiral host. nih.gov

Indicator Displacement: The analyte displaces the indicator from the host, causing the indicator to be released into the solution. This displacement event leads to a reversal of the initial spectroscopic change, for instance, the solution might change from colored back to the color of the free indicator. nih.gov

Enantioselective Recognition: Because the host is chiral, it will bind the two enantiomers of the analyte with different affinities, forming diastereomeric host-guest complexes with different stability constants (K_R and K_S). nih.gov This difference in binding affinity means that one enantiomer will be more effective at displacing the indicator than the other.

Quantification: The magnitude of the spectroscopic change is dependent on both the total concentration of the analyte and its enantiomeric composition. By measuring the signal change, and often by using calibration curves, the enantiomeric excess of the sample can be determined. nih.gov

This method is particularly well-suited for high-throughput screening applications due to its simplicity, speed, and reliance on standard UV-Vis or fluorescence spectrophotometers. nih.gov

Computational Chemistry and Theoretical Modeling of Chiral Chlorohydrin Systems

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the energetics and reaction pathways for the synthesis of chiral chlorohydrins. nih.govekb.eg These methods are frequently applied to study the asymmetric reduction of prochiral α-chloro ketones, such as 2-chloro-1-(4-chlorophenyl)ethanone, which is the precursor to 2-chloro-1-(4-chlorophenyl)ethan-1-ol. nist.govmatrix-fine-chemicals.com

By modeling the transition states leading to the (S) and (R) enantiomers, DFT can determine the activation energies (ΔG‡) for each competing pathway. researchgate.net The difference between these activation energies (ΔΔG‡) is directly related to the enantiomeric ratio and, consequently, the enantiomeric excess (ee) of the reaction. A lower activation energy for the pathway leading to the (1S) enantiomer explains its preferential formation.

These calculations can investigate various aspects of the reaction, including:

The mechanism of hydride transfer from a chiral catalyst to the carbonyl carbon.

The role of the catalyst's chiral ligands in creating a stereochemically defined pocket around the substrate.

The influence of solvents on the stability of transition states.

For example, a theoretical study might compare the transition state energies for the formation of the (S) and (R) products in the presence of a chiral catalyst. The results can guide the selection of the optimal catalyst and reaction conditions to maximize the yield of the desired (1S)-enantiomer. researchgate.net

| Transition State | Product Enantiomer | Calculated ΔG‡ (kcal/mol) | Relative ΔG‡ (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| TS-S | (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol | 15.2 | 0.0 | Yes |

| TS-R | (1R)-2-chloro-1-(4-chlorophenyl)ethan-1-ol | 17.0 | 1.8 | No |

Molecular Dynamics Simulations of Enantioselective Processes

While quantum chemical calculations provide static pictures of transition states, Molecular Dynamics (MD) simulations offer a dynamic view of the enantioselective processes. nih.gov MD simulations model the motion of atoms and molecules over time, providing crucial insights into the non-covalent interactions that govern enantiorecognition between a catalyst and a substrate. nih.gov

For the synthesis of this compound, MD simulations can be used to:

Simulate the binding of the prochiral ketone, 2-chloro-1-(4-chlorophenyl)ethanone, to the active site of a chiral catalyst or enzyme (e.g., a ketoreductase).

Analyze the conformational flexibility of the catalyst-substrate complex and identify the most stable binding modes.

Quantify the key interactions (e.g., hydrogen bonds, steric repulsion, π-π stacking) that force the substrate into an orientation favoring attack from one face, leading to the (1S) product.

By understanding the dynamic behavior of the system, researchers can gain a more complete picture of the factors controlling enantioselectivity, which is often influenced by subtle conformational changes and solvent effects that are difficult to capture with static models alone. nih.gov

Structure-Activity Relationship Studies for Catalyst and Enzyme Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the structural features of molecules with their chemical or biological activity. In the context of synthesizing this compound, QSAR is a powerful tool for the rational design of new, more effective chiral catalysts.

The process involves creating a dataset of catalysts with known structures and their corresponding experimental enantioselectivities for a specific reaction. nih.gov Molecular descriptors, which are numerical representations of the catalysts' structural and electronic properties (e.g., steric parameters like Sterimol, electronic parameters like Hammett constants), are then calculated. Statistical models are built to find a mathematical relationship between these descriptors and the observed enantiomeric excess.

These models can then be used to:

Predict the enantioselectivity of new, untested catalyst designs.

Identify the key structural features of a catalyst that are most influential in determining the stereochemical outcome.

Guide the optimization of catalyst scaffolds to enhance the production of the desired (1S) enantiomer.

For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMSIA) can generate contour maps that visualize regions around the catalyst where steric bulk or specific electronic properties are predicted to increase or decrease enantioselectivity. nih.gov

| Catalyst Ligand Substituent (R) | Steric Descriptor (Es) | Electronic Descriptor (σ) | Observed ee (%) for (1S)-product | Predicted ee (%) |

|---|---|---|---|---|

| -H | 1.24 | 0.00 | 75 | 76 |

| -CH3 | 0.00 | -0.17 | 82 | 81 |

| -CF3 | -1.16 | 0.54 | 94 | 95 |

| -OCH3 | 0.69 | -0.27 | 68 | 67 |

Prediction of Stereoselectivity and Enantiomeric Excess

Predicting the stereoselectivity and enantiomeric excess (ee) of a reaction is a primary goal of computational modeling in asymmetric synthesis. researchgate.net Modern approaches increasingly leverage machine learning and artificial intelligence, trained on large datasets of chemical reactions, to build predictive models. arxiv.orgnih.gov

These predictive tools can take various forms:

Transition State Force Fields: Methods like Q2MM use quantum mechanics to parameterize a force field for a specific transition state, allowing for the rapid calculation of diastereomeric transition state energies and the prediction of ee for many catalyst/substrate combinations. acs.org

Machine Learning Models: Algorithms such as random forests and deep neural networks can be trained to recognize complex patterns connecting the structures of reactants, catalysts, and solvents to the final enantiomeric excess. researchgate.netnih.gov These models can predict outcomes for new reactions without the need for explicit, computationally expensive quantum mechanical calculations for each case.

Data-Driven Approaches: By leveraging vast amounts of published reaction data, computational models can predict the outcomes of transformations. utexas.edu For a given synthesis of this compound, such a model could suggest the best catalyst and conditions from a virtual library to achieve the highest possible ee.

The accuracy of these predictions is continually improving, making in silico screening of reaction conditions a viable strategy to accelerate the discovery and optimization of highly enantioselective transformations. acs.orgutexas.edu

Emerging Trends and Future Research Directions in 1s 2 Chloro 1 4 Chlorophenyl Ethan 1 Ol Chemistry

Development of Next-Generation Catalytic Systems

The efficient synthesis of (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol hinges on the asymmetric reduction of its prochiral ketone precursor, 2-chloro-1-(4-chlorophenyl)ethanone. Next-generation catalytic systems are moving towards highly selective and active catalysts that operate under mild conditions. Both biocatalytic and chemo-catalytic strategies are at the forefront of this evolution.

Biocatalysis has emerged as a powerful and highly attractive method for producing chiral alcohols. nih.gov Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer exceptional enantioselectivity and operate under environmentally friendly conditions. researchgate.net For instance, ADHs from various microbial sources, such as Sphingobium yanoikuyae, have demonstrated high stereoselectivity in the reduction of structurally similar chloroketones. researchgate.net The use of whole-cell biocatalysts is particularly advantageous as it circumvents the need for enzyme purification and incorporates inherent cofactor regeneration systems, making the process more cost-effective. mdpi.com Bienzymatic cascades, which couple an ADH with an ene-reductase (ERED), have also been designed to produce optically active chlorohydrins with excellent conversions and selectivities. acs.orgnih.gov

In the realm of chemo-catalysis, organocatalysis and transition-metal catalysis continue to evolve. Systems like the Corey-Bakshi-Shibata (CBS) reduction, which uses oxazaborolidine catalysts, and transfer hydrogenation with transition metals like Ruthenium complexed with chiral ligands, are well-established for the asymmetric reduction of ketones. nih.govrsc.org Recent advancements focus on developing novel ligands, such as those based on pseudo-peptides, which can lead to excellent yields and enantiomeric excess (ee) in the reduction of acetophenone (B1666503) derivatives. sigmaaldrich.com These catalysts offer the advantage of broader substrate scope compared to their biological counterparts.

Comparison of Catalytic Systems for Asymmetric Ketone Reduction| Catalyst Type | Specific Catalyst/System | Key Advantages | Typical Selectivity (ee) | Reference |

|---|---|---|---|---|

| Biocatalytic | Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) in Whole Cells | High enantioselectivity, mild aqueous conditions, integrated cofactor regeneration, sustainable. | >99% | mdpi.com |

| Biocatalytic | Bienzymatic ERED-ADH Cascade | Stereodivergent synthesis possible, excellent conversion under mild conditions. | >99% | nih.gov |

| Chemo-catalytic | Ruthenium-Peptide Complexes | High yields, applicable to a variety of acetophenone derivatives, efficient. | ~99% | sigmaaldrich.com |

| Chemo-catalytic | Oxazaborolidine (CBS) Catalysts | Predictable stereochemistry, high enantioselectivity, well-established method. | >95% | nih.gov |

Integration of Sustainable Chemistry Principles in Synthesis

The synthesis of this compound is increasingly being viewed through the lens of sustainable chemistry. The goal is to develop processes that are not only efficient but also minimize environmental impact. Biocatalysis is a cornerstone of this green-by-design approach. nih.gov

Furthermore, the high selectivity of enzymes minimizes the formation of byproducts, leading to higher atom economy and less waste. mdpi.com The use of immobilized enzymes or whole cells allows for easy separation of the catalyst from the product and enables catalyst recycling over numerous batches, enhancing process efficiency and reducing costs. mdpi.com The development of biocatalytic routes represents a significant step towards a more sustainable pharmaceutical manufacturing paradigm. nih.gov

Sustainable Chemistry Features: Biocatalysis vs. Traditional Synthesis| Principle of Green Chemistry | Biocatalytic Approach (e.g., KREDs) | Traditional Chemical Reduction | Reference |

|---|---|---|---|

| Solvent Use | Primarily aqueous media (water) | Often requires volatile organic solvents (e.g., THF, Toluene) | mdpi.com |

| Energy Consumption | Mild conditions (ambient temperature/pressure) | Often requires heating or cooling, and high pressure | nih.gov |

| Catalyst | Renewable, biodegradable enzymes | Often uses toxic, non-renewable heavy metals (e.g., Ru, Rh) | acs.org |

| Waste Prevention | High selectivity leads to minimal byproducts | Lower selectivity can generate significant waste | mdpi.com |

| Safety | Inherently safer process with non-toxic reagents | May involve hazardous reagents (e.g., metal hydrides) and catalysts | nih.gov |

Flow Chemistry and Continuous Processing for Chiral Production

The transition from batch manufacturing to continuous flow processing represents a paradigm shift in chemical synthesis, offering significant advantages for the production of chiral intermediates like this compound. rsc.org Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors.

This technology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency, higher yields, and enhanced safety. The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, enabling the safe execution of highly exothermic reactions. mdpi.com For the synthesis of chiral compounds, flow chemistry facilitates the use of immobilized catalysts, including enzymes, in packed-bed reactors. nih.gov This setup allows the substrate solution to flow through a column containing the catalyst, enabling continuous production and simplifying product isolation.

A conceptual continuous flow process for producing this compound would involve pumping a solution of the ketone precursor and a reducing agent (or cofactor for biocatalysis) through a heated or cooled reactor containing an immobilized chiral catalyst. The output stream would then pass through in-line purification modules to yield the final, highly pure product. Such a system can be operated for extended periods, offering significant potential for scalability and automation. nih.gov

Batch vs. Continuous Flow Processing for Chiral Alcohol Synthesis| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. | mdpi.com |

| Safety | Higher risk with large volumes of hazardous materials. | Smaller reaction volumes enhance safety, especially for exothermic reactions. | nih.gov |

| Scalability | Scaling up can be complex and non-linear. | Scalable by running the system for longer durations ("scaling out"). | rsc.org |

| Efficiency & Yield | Can be lower due to side reactions and inconsistencies. | Often higher yields and purity due to better control. | mdpi.com |

| Catalyst Handling | Catalyst recovery can be difficult and inefficient. | Ideal for immobilized catalysts (packed-bed reactors), allowing for easy reuse. | nih.gov |

Artificial Intelligence and Machine Learning Applications in Catalyst Discovery and Optimization

The discovery and engineering of highly efficient catalysts remain a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this endeavor, particularly in the field of biocatalyst development for synthesizing molecules like this compound. acs.orgacs.org

ML-assisted directed evolution is a powerful strategy for enzyme engineering. nih.gov In this approach, an initial library of enzyme variants is created and experimentally tested. The resulting sequence-activity data is used to train an ML model, which learns the complex relationship between an enzyme's amino acid sequence and its catalytic performance. nih.gov The model can then predict the activity of vast numbers of unexplored variants in silico, guiding the design of smaller, "smarter" libraries for subsequent experimental rounds. This data-driven approach allows for a more efficient exploration of the protein sequence space, leading to the rapid identification of enzymes with desired properties, such as enhanced stereoselectivity, activity, or stability. acs.orgacs.org

Workflow for ML-Assisted Directed Evolution of a Ketoreductase| Step | Description | Key Objective | Reference |

|---|---|---|---|

| 1. Library Generation | Create an initial library of enzyme variants using methods like error-prone PCR or saturation mutagenesis. | Generate initial sequence and functional diversity. | acs.org |

| 2. High-Throughput Screening | Experimentally measure the catalytic activity and selectivity of the variants in the library. | Produce a dataset linking sequence to function. | nih.gov |

| 3. ML Model Training | Use the experimental data to train a machine learning model (e.g., Gaussian Process Regression, Neural Network). | Create a predictive model of the sequence-function landscape. | acs.org |

| 4. In Silico Prediction | Use the trained model to predict the performance of a vast number of new, un-tested sequences. | Identify promising candidate sequences for improvement. | acs.org |

| 5. Library Design & Iteration | Synthesize and test a new, smaller library focused on the most promising candidates identified by the ML model. Repeat the cycle. | Accelerate the discovery of highly optimized enzyme variants. | nih.gov |

Q & A

Q. What are the established synthetic routes for (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol?

- Methodological Answer : Two primary synthetic routes are documented:

Nucleophilic Addition-Reduction : Reacting 4-chlorobenzaldehyde with chloroethanol in the presence of a base (e.g., NaOH), followed by reduction .

Chlorination of 1-(4-Chlorophenyl)ethanol : Using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to introduce the chlorine substituent on the ethyl chain .

- Key Conditions :

| Method | Reagents/Conditions | Major Product |

|---|---|---|

| Nucleophilic Addition | 4-Chlorobenzaldehyde, chloroethanol, NaOH | Intermediate alcohol |

| Reduction | LiAlH₄ or NaBH₄ | (1S)-2-Chloro-1-(4-chlorophenyl)ethanol |

| Chlorination | SOCl₂/PCl₃, anhydrous conditions | Final chlorinated product |

Q. What are the primary chemical reactions and associated reagents for this compound?

- Methodological Answer : The compound undergoes three main reactions:

- Oxidation : Forms 2-chloro-1-(4-chlorophenyl)acetaldehyde using KMnO₄ or CrO₃ .

- Reduction : Yields 2-chloro-1-(4-chlorophenyl)ethane with LiAlH₄ or NaBH₄ .

- Substitution : Chlorine atoms are replaced by nucleophiles (e.g., OH⁻, NH₃) under SN1/SN2 conditions .

- Critical Reagents :

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO₄ (acidic), CrO₃ | Elevated temperature |

| Reduction | LiAlH₄ (anhydrous ether) | Room temperature |

| Substitution | NaOH (aqueous), NH₃ (gas) | Polar aprotic solvents |

Q. How is the stereochemical configuration of the compound confirmed experimentally?

- Methodological Answer : Enantiomeric purity is validated via:

- Chiral HPLC : Separates enantiomers using a chiral stationary phase .

- Optical Rotation : Measures specific rotation ([α]D) and compares it to literature values (e.g., PubChem CID 10997831) .

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal structure .

Advanced Questions

Q. How do the chlorine substituents influence reactivity compared to structural analogs?

- Methodological Answer : The para-chlorine on the phenyl ring and the ethyl-chain chlorine synergistically enhance electrophilicity and stabilize transition states in substitution reactions. Compared to analogs:

- 1-(4-Chlorophenyl)ethanol : Lacks ethyl-chain chlorine, reducing SN2 reactivity .

- 2-Chloro-1-(4-fluorophenyl)ethanol : Fluorine’s electronegativity decreases ring activation, slowing nucleophilic aromatic substitution .

- Data Insight :

| Compound | Relative Reactivity (SN2) |

|---|---|

| (1S)-2-Chloro-1-(4-chlorophenyl)ethanol | High |

| 1-(4-Chlorophenyl)ethanol | Low |

| 2-Chloro-1-(4-fluorophenyl)ethanol | Moderate |

Q. What methodological approaches optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use of enantioselective catalysts (e.g., Sharpless epoxidation derivatives) to favor the (1S)-configuration .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Q. What strategies resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Standardized Assays : Use consistent fungal strains (e.g., Candida albicans ATCC 10231) and MIC (Minimum Inhibitory Concentration) protocols .

- Metabolite Profiling : LC-MS/MS to identify degradation products that may affect activity .

- Structural-Activity Comparison : Cross-reference with analogs (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanol) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.